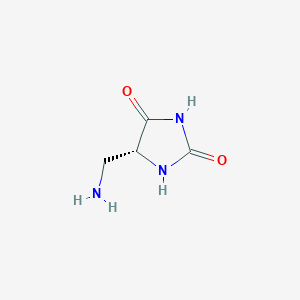
(R)-5-(Aminomethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) is a chemical compound with the molecular formula C4H8N2O2 It is a derivative of imidazolidinedione, characterized by the presence of an aminomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) typically involves the reaction of imidazolidinedione with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving heating and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen functionalities.
Scientific Research Applications
2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-: This compound has a methyl group at the 5-position instead of an aminomethyl group.
2,4-Imidazolidinedione, 5,5-dimethyl-: This compound has two methyl groups at the 5-position.
2,4-Imidazolidinedione, 5-(aminomethyl)-5-cyclopropyl-: This compound has an additional cyclopropyl group at the 5-position.
Uniqueness
2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)/t2-/m1/s1 |
InChI Key |
CZYMNCPDEOQKIL-UWTATZPHSA-N |
Isomeric SMILES |
C([C@@H]1C(=O)NC(=O)N1)N |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


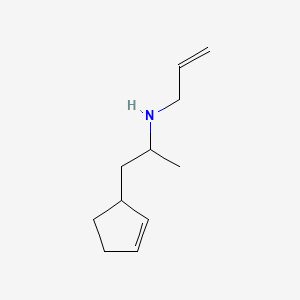
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
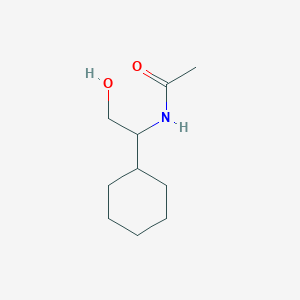
![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
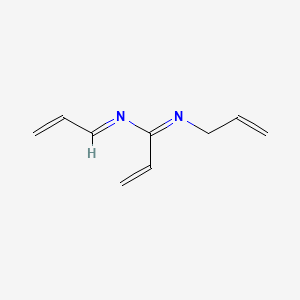
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
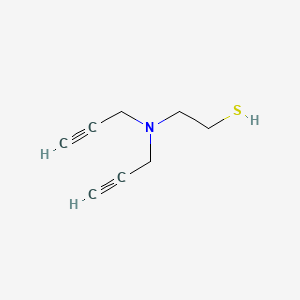
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
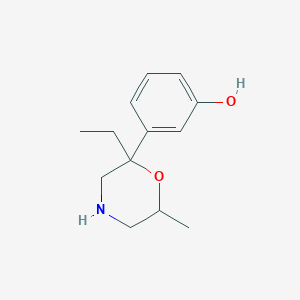
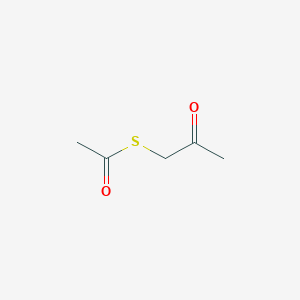
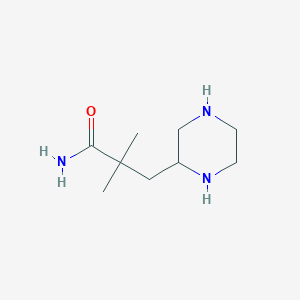
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
